molecular formula C20H32 B1261558 (2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

Cat. No. B1261558
M. Wt: 272.5 g/mol
InChI Key: VCOVNILQQQZROK-KSRCZVEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene is a natural product found in Pleospora bjoerlingii with data available.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research by Rybalova et al. (1997) explored the crystal and molecular structure of similar compounds, focusing on X-ray diffraction (XRD) analysis to establish structural details. Such analyses are crucial in understanding the molecular configurations and properties of complex organic compounds, including phenanthrenes (Rybalova, T., Gatilov, Y., Kochubei, N. V., Osadchii, S. A., & Shubin, V. G., 1997).

Synthesis and Structure of Polyphenylphenanthrenes

Xiao et al. (2020) demonstrated the synthesis of polyphenylphenanthrenes, providing insights into the synthetic pathways and structural characteristics of phenanthrene derivatives. Their work highlights the challenges and innovations in synthesizing complex phenanthrene structures (Xiao, Y., Mague, J., Donahue, J. P., Wilson, L. J., Kraml, C., & Pascal, R., 2020).

Nuclear Magnetic Resonance (NMR) Spectra Studies

The research by Bartle and Smith (1967) on the NMR spectra of phenanthrenes, including their methyl and ethyl derivatives, provides valuable information on the chemical shifts and coupling constants. This study is essential for understanding the electronic environment and molecular interactions in phenanthrene derivatives (Bartle, K., & Smith, J.A.S., 1967).

Synthesis of Phenanthrene Alkaloids

Kini and Ramana (2004) explored the synthesis of phenanthrene alkaloids from tetrahydroisoquinolinium iodides. Their research contributes to understanding the chemical pathways and potential applications of phenanthrene in alkaloid synthesis (Kini, S., & Ramana, M., 2004).

Catalytic Hydrogenation Studies

The impact of Ni promotion on hydrogenation pathways of phenanthrene on MoS2/γ-Al2O3 was studied by Schachtl et al. (2017). This research provides insights into catalytic processes involving phenanthrene, crucial for applications in material science and chemical engineering (Schachtl, E., Yoo, J. S., Gutiérrez, O., Studt, F., & Lercher, J., 2017).

properties

Product Name

(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

InChI

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16?,17-,19+,20+/m0/s1

InChI Key

VCOVNILQQQZROK-KSRCZVEISA-N

Isomeric SMILES

C[C@]1(CCC2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C

Canonical SMILES

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C

synonyms

3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
9beta-pimara-7,15-diene
pimara-7,15-diene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
Reactant of Route 2
(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
Reactant of Route 3
(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
Reactant of Route 4
(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
Reactant of Route 5
(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
Reactant of Route 6
(2R,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

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